REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5](=[O:30])[C:6]2[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([C:13]3[CH:22]=[C:21]4[C:16]([C:17]([C:24]5[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=5)=[N:18][C:19](=O)[NH:20]4)=[CH:15][CH:14]=3)[CH:7]=2)[CH2:3][CH2:2]1.C(N)=O>C(O)(=O)C>[CH:1]1([NH:4][C:5](=[O:30])[C:6]2[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([C:13]3[CH:22]=[C:21]4[C:16]([C:17]([C:24]5[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=5)=[N:18][CH:19]=[N:20]4)=[CH:15][CH:14]=3)[CH:7]=2)[CH2:3][CH2:2]1
|
Name
|
3′-Amino-4′-benzoyl-6-methyl-biphenyl-3-carboxylic acid cyclopropylamide
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C=C1)C)C1=CC=C2C(=NC(NC2=C1)=O)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2.9 mg
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 180° C. for 10 minutes in microwave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 50 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
was washed with sat. aqueous NaHCO3 (10 mL), water (10 mL), and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative TLC sheet (methylene chloride:methanol=10:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C=C1)C)C1=CC=C2C(=NC=NC2=C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |